四氢-2H-吡喃-3-羧酸甲酯

描述

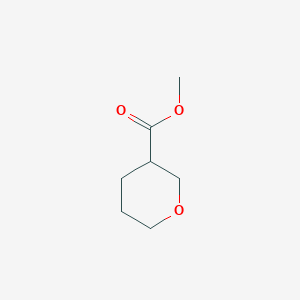

“Methyl tetrahydro-2H-pyran-3-carboxylate” is a chemical compound with the CAS number 18729-20-9 . It is used as a reagent to investigate alpha, beta-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .

Synthesis Analysis

The key step in the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate was the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over 5% Pd/Al2O3 modified by cinchonidine, which afforded the saturated product in up to 89% optical purity .Molecular Structure Analysis

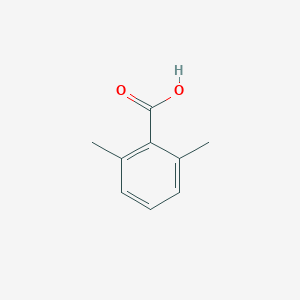

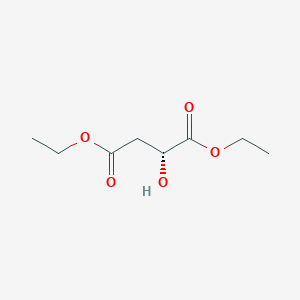

The molecular weight of “Methyl tetrahydro-2H-pyran-3-carboxylate” is 144.17 . The IUPAC name is methyl tetrahydro-2H-pyran-3-carboxylate and the InChI code is 1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 .Chemical Reactions Analysis

“Methyl tetrahydro-2H-pyran-3-carboxylate” is used as a reagent to investigate alpha, beta-unsaturated carbonyl compounds . It is also involved in the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions .Physical And Chemical Properties Analysis

“Methyl tetrahydro-2H-pyran-3-carboxylate” has a molecular weight of 144.17 . It is a liquid at room temperature . The density is 1.080g/mL at 20°C (lit.) .科学研究应用

有机化学中的不对称合成

四氢-2H-吡喃-3-羧酸甲酯已应用于蟑螂引诱剂的不对称合成中。一种使用辛可纳改性的负载型 Pd 催化剂的新方法已被证明可用于 5,6-二氢-2H-吡喃-3-羧酸的对映选择性氢化,实现高达 89% 的光学纯度 (Szőri, Szőllősi, & Bartók, 2008)。

对映异构体选择性合成

包括 6-乙基-3,4-二氢-2-甲基-4-氧代-2H-吡喃-5-羧酸在内的各种羧酸的对映异构体选择性合成已被报道。该合成涉及还原和脱羧四氢-2H-吡喃醇以获得具有高对映体过量的产物 (Deschenaux et al., 1989)。

四取代噻吩的合成

已开发出一种一锅多组分方案用于四取代噻吩的合成,使用硫代乙酸甲酯和 6-芳基-4-甲硫基-2H-吡喃-2-酮-3-腈 (Sahu et al., 2015)。

抗氧化剂和降压剂的开发

四氢-2H-吡喃-3-羧酸甲酯衍生物已从海藻 Sargassum wightii 中分离出来,显示出显着的血管紧张素转化酶 (ACE) 抑制潜力和抗氧化特性。这些衍生物具有作为天然抗氧化剂和抗高血压功能性食品补充剂的潜力 (Maneesh & Chakraborty, 2018)。

有机合成中的催化

该化合物已用于合成各种 4H-苯并[b]吡喃衍生物,在水性介质中使用四甲基氢氧化铵作为催化剂,具有条件温和和产率高等优点 (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007)。

微波辅助液相合成

已开发出一种微波辅助液相合成方法用于 6-氨基-5-氰基-4-芳基-2-甲基-4H-吡喃-3-羧酸甲酯,使用功能离子液体作为可溶性载体。这种方法产生了高纯度产品,无需色谱纯化 (Yi, Peng, & Song, 2005)。

聚合物合成和生物活性

该化合物已用于交替共聚物聚(3,4-二氢-2H-吡喃-2-羧酸甲酯-马来酸酐)的合成中,该共聚物显示出与某些参考聚合物相当的体外生物活性,并且在与 5-氟尿嘧啶结合时具有很强的抗肿瘤活性 (Han et al., 1990)。

安全和危害

“Methyl tetrahydro-2H-pyran-3-carboxylate” has been classified with the signal word “Warning” and hazard statements H227 and H319 . Precautionary statements include P305, P338, and P351 . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

未来方向

“Methyl tetrahydro-2H-pyran-3-carboxylate” is part of ongoing research into the synthesis of pyran derivatives, with a focus on multicomponent reaction (MCR) approaches due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . This includes the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .

属性

IUPAC Name |

methyl oxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQWURYBHIADGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517639 | |

| Record name | Methyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl tetrahydro-2H-pyran-3-carboxylate | |

CAS RN |

18729-20-9 | |

| Record name | Methyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)